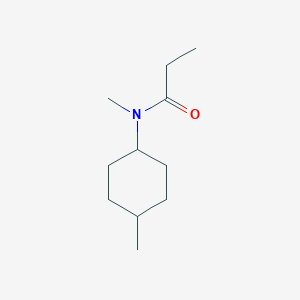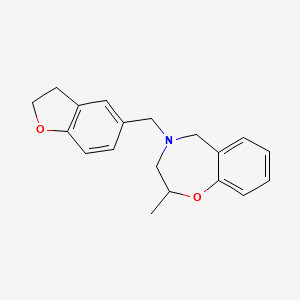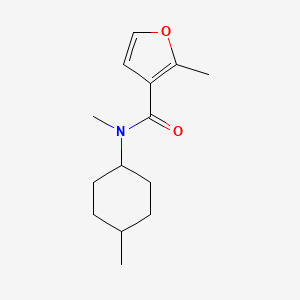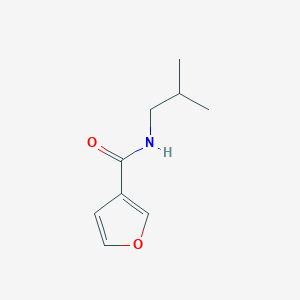
N-Isobutylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutylfuran-3-carboxamide is an organic compound belonging to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutylfuran-3-carboxamide typically involves the amidation of furan-3-carboxylic acid with isobutylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The general reaction scheme is as follows:
-
Catalytic Amidation:
Reagents: Furan-3-carboxylic acid, isobutylamine, coupling agents (e.g., EDC, DCC), and catalysts (e.g., DMAP).
Conditions: Room temperature to moderate heating, solvent (e.g., dichloromethane, toluene).
Yield: High yield with optimized conditions.
-
Non-Catalytic Amidation:
Reagents: Furan-3-carboxylic acid, isobutylamine.
Conditions: Elevated temperatures, solvent-free or with minimal solvent.
Yield: Moderate to high yield depending on reaction time and temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-Isobutylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under mild to moderate conditions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-methanol derivatives.
Substitution: Various substituted furans depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
N-Isobutylfuran-3-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Isobutylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
N-Isobutylfuran-3-carboxamide can be compared with other furan derivatives, such as:
Furan-2-carboxamide: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
Furan-3-carboxylic acid: Precursor to this compound, used in similar synthetic routes.
Furan-2-carboxylic acid derivatives: Exhibit different biological activities and chemical properties due to the position of the carboxyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with various molecular targets makes it a valuable compound in research and industry.
Propiedades
IUPAC Name |
N-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)5-10-9(11)8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZIOVMKDAMCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
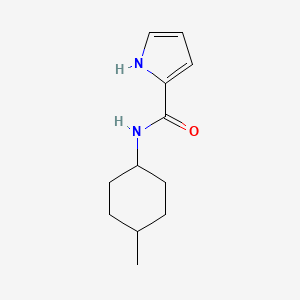
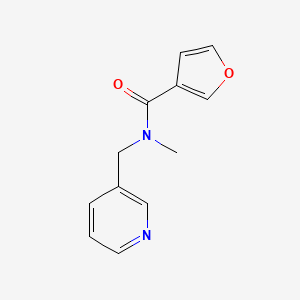
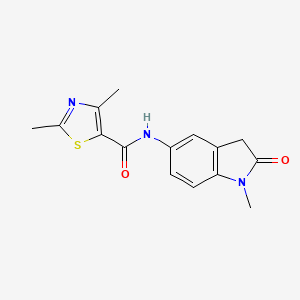
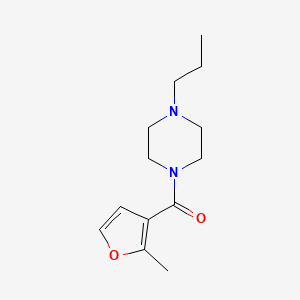
![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)
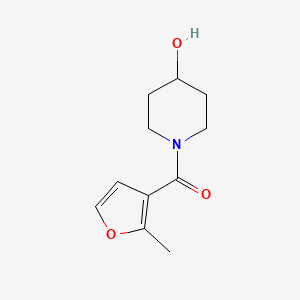
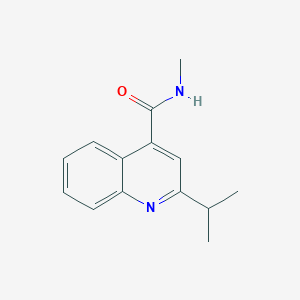
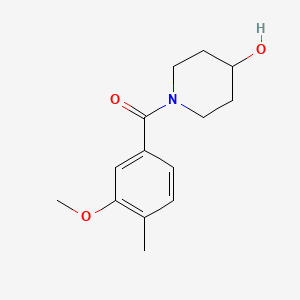
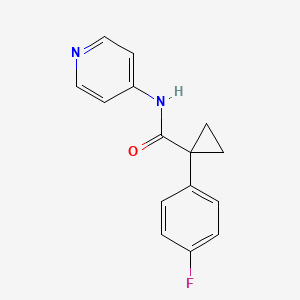
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
